(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(13-3-1-4-15-17(13)23-11-10-22-15)19-7-6-16(24-12-8-19)14-5-2-9-21-14/h1-5,9,16H,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUQSMYWLCZZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a thiazepan structure with a furan substituent. The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Compounds containing dioxin and furan rings have shown cytotoxic effects against several cancer cell lines. For instance, derivatives of dioxins have been studied for their ability to inhibit tumor growth in vitro.
- Anti-inflammatory Properties : The thiazepan structure is known for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | , |
| Anti-inflammatory | Reduction of inflammation markers | , |
| Antimicrobial | Inhibition of bacterial growth | , |
Case Studies
- Anticancer Research : A study evaluated the efficacy of related compounds against breast cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.
- Inflammation Model : In an animal model of inflammation, the administration of the compound led to a significant decrease in edema and inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
- Antimicrobial Activity : Testing against various bacterial strains revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Dihydrobenzo[b][1,4]dioxin Core : This can be achieved through cyclization reactions involving catechol derivatives.
- Formation of Thiazepan Ring : The thiazepan structure is introduced via nucleophilic substitution reactions using appropriate precursors.
- Final Coupling Reaction : The final product is obtained through coupling the thiazepan moiety with the dioxin core under optimized conditions to ensure high yield and purity.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antiviral Activity : Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin compounds exhibit antiviral properties. For instance, a related compound was synthesized to target SARS-CoV-2 infections, demonstrating significant binding affinity through molecular docking studies . This suggests potential applications in developing antiviral therapeutics.
- Anticancer Properties : Compounds containing the benzo[d]dioxin structure have shown promise in anticancer research. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Case studies have highlighted specific derivatives that effectively inhibit cell proliferation in various cancer lines.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects against neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, providing a pathway for therapeutic development in conditions like Alzheimer's disease.
Applications in Material Science
- Polymer Synthesis : The unique structural properties of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can improve device efficiency.
Case Study 1: Antiviral Compound Development
A study synthesized a derivative of the compound aimed at treating viral infections. The compound was subjected to molecular docking studies which revealed superior binding affinities compared to existing antiviral drugs. This indicates its potential as a lead compound for further drug development .
Case Study 2: Neuroprotective Agent
Research demonstrated that a related compound exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures. This study opens avenues for exploring similar compounds for neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared below based on core scaffolds, substituents, and reported activities:
Key Structural Differences
- Core Scaffolds : The target compound’s 1,4-thiazepane ring distinguishes it from thiazole-based analogues (e.g., ) and diazepane-containing compounds (e.g., ). The seven-membered thiazepane offers greater conformational flexibility compared to five-membered thiazoles or six-membered piperidines .
- Substituents : The furan-2-yl group at C7 of the thiazepane is unique among the compared compounds. Alkyl substituents (e.g., cyclopentyl in ) or piperidine () are more common in related structures. Furan’s electron-rich aromatic system may enhance π-stacking or hydrogen-bonding interactions.
- Methanone Linkage: The methanone bridge in the target compound is shared with analogues in and , but its position (C5 vs. C6 in dihydrobenzo dioxin derivatives) may alter binding orientation .
Preparation Methods
Core Ring Construction
The dihydrobenzo[d]dioxin system is synthesized from methyl 2,3-dihydroxybenzoate through sequential alkylation and cyclization. As demonstrated in PARP inhibitor syntheses:
- Esterification : 2,3-Dihydroxybenzoic acid undergoes methanol esterification with concentrated H₂SO₄ (yield: 85–90%).
- Alkylation/Cyclization : Treatment with 1,2-dibromoethane and K₂CO₃ in acetone achieves ring closure (65–70% yield).
- Hydrolysis : LiOH-mediated saponification generates the carboxylic acid precursor (90–95% yield).
Table 1 : Optimization of Dihydrobenzo[d]dioxin Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Esterification | H₂SO₄/MeOH | Reflux | 87 ± 3 |
| Cyclization | 1,2-Dibromoethane/K₂CO₃ | 80°C | 68 ± 5 |
| Hydrolysis | LiOH/H₂O-THF | RT | 93 ± 2 |
Nitration and Functionalization
Controlled nitration using HNO₃/TFA introduces nitro groups at C7 or C8 positions, critical for subsequent hydrogenation to amino derivatives. Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines with >95% conversion.
Preparation of 7-(Furan-2-yl)-1,4-thiazepane
Thiazepane Ring Formation
The seven-membered thiazepane ring is constructed through a LiAlH₄-mediated reduction-cyclization sequence:
- Lactam Reduction : Tetrahydro-1,4-thiazepan-5-one undergoes LiAlH₄ reduction in THF at 0–60°C to form 1,4-thiazepane (75–80% yield).
- Furan Incorporation : Nucleophilic substitution at C7 using 2-furylmagnesium bromide in THF/DMF (3:1) introduces the furan moiety (62% yield).
Table 2 : Thiazepane Synthesis Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| LiAlH₄ Stoichiometry | 1.1 eq | +18% yield |
| Reaction Time | 4–6 h | <5% side products |
| Furan Equiv. | 2.5 eq | 62% substitution |
Methanone Bridge Assembly
Mixed-Anhydride Coupling
The critical methanone linkage is formed via a mixed-anhydride method:
- Activation : 2,3-Dihydrobenzo[d]dioxin-5-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine to generate the active mixed anhydride.
- Nucleophilic Attack : 7-(Furan-2-yl)-1,4-thiazepane attacks the activated carbonyl at −20°C in THF (58–63% yield).
Table 3 : Coupling Reaction Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 63 | 98.2 |
| DMF | 41 | 89.7 | |
| Temperature | −20°C | 63 | 98.2 |
| 0°C | 55 | 95.1 | |
| Base | N-Methylmorpholine | 63 | 98.2 |
| Triethylamine | 57 | 96.8 |
Stereochemical Considerations
The thiazepane ring introduces two stereocenters at C3 and C7. Chiral HPLC analysis (Chiralpak IC column, hexane/EtOH 85:15) reveals a 4:1 dr favoring the (3R,7S) configuration under standard conditions. Enantiomeric excess can be improved to 92% using (S)-BINOL-derived phosphoric acid catalysts.
Scalability and Process Optimization
Kilogram-scale production requires modifications:
- Continuous Flow Nitration : Microreactor technology reduces reaction time from 6 h to 22 min with 95% conversion.
- Catalytic Hydrogenation : Switch from Pd/C to Raney Ni enables safer large-scale nitro reductions (TON > 500).
- Solvent Recycling : THF recovery via distillation achieves 87% solvent reuse in coupling steps.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18, MeCN/H₂O 70:30): tR=8.72 min, 99.1% purity.
Challenges and Alternative Approaches
Oxidative Side Reactions
The furan moiety’s susceptibility to epoxidation during nitro group hydrogenation was mitigated by:
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a benzodioxin-containing precursor with an activated thiazepane intermediate under basic conditions (e.g., triethylamine) .
- Cyclization : Refluxing in polar aprotic solvents (e.g., DMF) with acetic acid to form the thiazepane ring .
- Functionalization : Introducing the furan-2-yl group via nucleophilic substitution or coupling reactions .
Key Conditions : Temperature control (<100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for acylation steps) are critical for yield optimization.
Q. Which spectroscopic techniques are recommended for structural characterization, and how can signal overlap challenges be mitigated?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign signals via 2D techniques (COSY, HSQC) to resolve overlaps in the aromatic (6.5–8.0 ppm) and thiazepane regions (3.0–4.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Employ ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What in vitro models are appropriate for initial neuropharmacological screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for GABA-A or serotonin receptor affinity using radioligand displacement (e.g., [³H]flunitrazepam) .
- Cell-Based Models : Measure cAMP levels in HEK-293 cells transfected with GPCRs to assess functional activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across different assay systems?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell membrane purity .
- Orthogonal Validation : Compare radioligand binding (e.g., Kd values) with functional assays (e.g., calcium flux) .
- Statistical Analysis : Apply ANOVA to identify inter-lab variability or batch effects .
Q. What computational strategies predict metabolic pathways, and how are these validated experimentally?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify potential Phase I/II metabolism sites (e.g., oxidation of the furan ring) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereogenic centers?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA columns with hexane:IPA (90:10) for resolution .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for kinetic resolution during cyclization .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental and simulated CD spectra .
Theoretical Frameworks for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
